N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors. The final step involves the coupling of the benzofuran-thiazole intermediate with 3,4-dimethoxybenzoyl chloride under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzofuran core can yield quinone derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its anticancer activity, particularly in lung and breast cancer cell lines
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The benzofuran core is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to its combination of a benzofuran core, a thiazole ring, and a benzamide moiety.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-17-7-5-6-13-10-18(29-20(13)17)15-12-30-22(23-15)24-21(25)14-8-9-16(26-2)19(11-14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRHTNTBXGKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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